molecular formula C6H7BrN2O B2585814 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine CAS No. 1429903-85-4

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B2585814
CAS No.: 1429903-85-4
M. Wt: 203.039
InChI Key: LWKRQSQTGUGFAU-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom and a fused pyrazole-oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated pyrazole derivative with an oxazine precursor. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazolo[5,1-b][1,3]oxazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets. The bromine atom and the pyrazole-oxazine ring system allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bromine substitution and the fused ring system, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups and structural features that can be exploited in various applications .

Biological Activity

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H7BrN2O
  • Molecular Weight : 203.04 g/mol
  • CAS Number : 1429903-85-4
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom and the fused pyrazole-oxazine ring system allows this compound to bind effectively to active sites on enzymes or receptors. This binding can inhibit enzymatic activity or modulate receptor signaling pathways, thereby influencing various biochemical processes .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Inhibition of Kinases : The compound has been shown to inhibit receptor tyrosine kinases such as VEGFR-2 with an IC50 value of approximately 1.46 µM. This inhibition is crucial for preventing tumor angiogenesis .

Antimicrobial Activity

Studies have suggested that the compound may possess antimicrobial properties. Its structural components allow it to interact with bacterial enzymes or disrupt cellular processes in pathogens.

Cytotoxicity

The compound has demonstrated cytotoxic effects against various cancer cell lines. For example:

  • HeLa and HCT116 Cell Lines : In vitro studies revealed that this compound can significantly reduce cell proliferation in these human tumor cell lines .

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on colorectal carcinoma xenografts in mice. The results showed a marked reduction in tumor growth rates when treated with the compound at specified doses over a defined period .

Case Study 2: Enzyme Inhibition

Another research project focused on the inhibition of specific enzymes involved in cancer metabolism. The study found that treatment with this compound led to a decrease in the activity of key metabolic enzymes in cancer cells, suggesting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Biological Activity
This compoundStructure1.46VEGFR-2 inhibition
Ethyl this compound-VariesAntitumor activity
Other Pyrazolo Compounds-VariesAntimicrobial properties

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-4-8-9-2-1-3-10-6(5)9/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKRQSQTGUGFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429903-85-4
Record name 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine
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